2,6-Bis(1-methylheptadecyl)-p-cresol
Description
Contextualization within Hindered Phenol (B47542) Chemistry
Hindered phenols are a class of organic compounds characterized by a phenol ring substituted with bulky alkyl groups at one or both of the ortho positions to the hydroxyl group. This steric hindrance is a defining feature that governs their efficacy as antioxidants. The primary function of a hindered phenolic antioxidant is to intercept and neutralize free radicals, which are highly reactive species that initiate and propagate the oxidative degradation of materials.
The mechanism of action involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical, thereby terminating the degradation chain reaction. The resulting phenoxy radical is sterically hindered and resonance-stabilized, which diminishes its reactivity and prevents it from initiating new degradation chains. 2,6-Bis(1-methylheptadecyl)-p-cresol is a prime example of a sterically hindered phenol, where the bulky 1-methylheptadecyl groups effectively shield the hydroxyl functionality.
Structural Characteristics and Functional Significance
The molecular architecture of 2,6-Bis(1-methylheptadecyl)-p-cresol is intricately linked to its performance as an antioxidant in material science. Its structure consists of a p-cresol (B1678582) (4-methylphenol) core with two large, branched alkyl chains attached at the 2 and 6 positions.
| Property | Value |
| Molecular Formula | C43H80O |
| Molecular Weight | 613.1 g/mol |
| Structure | A p-cresol core with two 1-methylheptadecyl substituents at the ortho positions to the hydroxyl group. |
The two 1-methylheptadecyl side chains are a significant feature of this molecule. These long, branched alkyl groups impart several crucial properties:
High Molecular Weight: The substantial molecular weight of 2,6-Bis(1-methylheptadecyl)-p-cresol contributes to its low volatility. This is a critical attribute for antioxidants used in high-temperature processing of polymers, as it ensures that the antioxidant is not lost due to evaporation, thereby providing long-term thermal stability.
Enhanced Solubility: The long alkyl chains increase the molecule's lipophilicity, leading to excellent solubility and compatibility in non-polar polymer matrices such as polyethylene (B3416737) and polypropylene (B1209903). This ensures a homogeneous distribution of the antioxidant throughout the material, which is essential for effective protection against oxidation.
Reduced Migration: The large size of the molecule reduces its mobility within the polymer matrix, leading to lower migration rates. This is particularly important for applications where the material is in contact with food or other sensitive products.
Research on other phenolic antioxidants with varying alkyl chain lengths has shown that there can be a "cut-off effect," where beyond a certain chain length, the antioxidant activity may decrease. nih.govnih.gov This is often attributed to the increased steric hindrance that can impede the interaction of the phenolic hydroxyl group with free radicals. uni.lu However, the branched nature of the 1-methylheptadecyl groups in 2,6-Bis(1-methylheptadecyl)-p-cresol is designed to provide sufficient steric hindrance to stabilize the phenoxy radical without excessively impeding its radical scavenging ability.
The heart of 2,6-Bis(1-methylheptadecyl)-p-cresol's antioxidant activity lies in its phenolic core. The hydroxyl group on the benzene (B151609) ring is the active site for radical scavenging. The presence of the methyl group in the para position (p-cresol) also influences the electronic properties of the phenol ring, which in turn affects the reactivity of the hydroxyl group.
The general mechanism of a hindered phenol (ArOH) as an antioxidant can be summarized in the following reactions, where R• is a free radical:
Initiation: Polymer degradation starts with the formation of free radicals (P•) due to heat, light, or mechanical stress.
Propagation: The polymer radical (P•) reacts with oxygen to form a peroxy radical (POO•). This peroxy radical can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical, thus propagating the degradation.
P• + O2 → POO•
POO• + PH → POOH + P•
Termination by Hindered Phenol: The hindered phenol (ArOH) donates a hydrogen atom to the peroxy radical, terminating the chain reaction.
POO• + ArOH → POOH + ArO•
The resulting phenoxy radical (ArO•) is stabilized by the bulky 2,6-substituents, making it less reactive and unable to initiate new oxidation chains.
Overview of Research Paradigms and Scholarly Importance
Research into high molecular weight hindered phenolic antioxidants like 2,6-Bis(1-methylheptadecyl)-p-cresol is driven by the continuous demand for more durable and reliable materials in various industries. The scholarly importance of this and similar compounds lies in understanding the structure-property relationships that govern their antioxidant efficacy.
Key research paradigms in this area include:
Performance in Different Polymers: Evaluating the effectiveness of this antioxidant in a variety of polymers, each with its unique morphology and processing conditions. Its performance in polyolefins like polyethylene and polypropylene is of particular interest due to the widespread use of these materials.
Long-Term Aging Studies: Conducting long-term thermal and photo-oxidative aging studies to assess the durability and sustained performance of materials stabilized with 2,6-Bis(1-methylheptadecyl)-p-cresol.
While specific research dedicated exclusively to 2,6-Bis(1-methylheptadecyl)-p-cresol is not extensively found in publicly available literature, its structural features place it firmly within the class of high-performance antioxidants. Its scholarly importance is derived from its representation of a molecular design that aims to optimize the key characteristics of a hindered phenolic antioxidant: low volatility, high solubility in polymers, and effective radical scavenging activity.
Properties
CAS No. |
5012-62-4 |
|---|---|
Molecular Formula |
C43H80O |
Molecular Weight |
613.1 g/mol |
IUPAC Name |
4-methyl-2,6-di(octadecan-2-yl)phenol |
InChI |
InChI=1S/C43H80O/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-39(4)41-36-38(3)37-42(43(41)44)40(5)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36-37,39-40,44H,6-35H2,1-5H3 |
InChI Key |
GXUYCJJDHBJKHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)C1=CC(=CC(=C1O)C(C)CCCCCCCCCCCCCCCC)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategies for Alkylation of p-Cresol (B1678582) Derivatives
Alkylation of p-cresol preferentially occurs at the ortho positions (positions 2 and 6) relative to the hydroxyl group, which is a potent activating group that directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a methyl group, substitution is directed to the two available ortho positions.
Direct alkylation is a common and straightforward method for synthesizing 2,6-dialkyl-p-cresols. This approach involves the reaction of p-cresol with an appropriate alkylating agent in the presence of an acid catalyst. For the synthesis of 2,6-Bis(1-methylheptadecyl)-p-cresol, the logical alkylating agent would be a long-chain alkene, such as 1-octadecene, or a corresponding long-chain alcohol.
The reaction mechanism is a Friedel-Crafts alkylation. An acid catalyst protonates the alkene (e.g., 1-octadecene) to form a secondary carbocation. This electrophilic carbocation is then attacked by the electron-rich aromatic ring of p-cresol, leading to the formation of a C-C bond. The process is repeated to achieve dialkylation. The use of solid acid catalysts is often preferred over traditional liquid acids like H2SO4 or Lewis acids like AlCl3 to minimize corrosion, environmental impact, and separation issues. acs.orgacs.org
Key challenges in direct alkylation with long-chain alkenes include potential side reactions. For instance, 1-octadecene can undergo spontaneous polymerization at the high temperatures often required for alkylation, which can contaminate the final product. chemrxiv.org
Multi-step pathways offer alternative routes that can provide greater control over the reaction and potentially lead to higher purity products. These methods often involve the initial modification of the p-cresol molecule to create reactive intermediates.
A well-established multi-step approach begins with the hydroxymethylation of p-cresol using formaldehyde. In this reaction, p-cresol is treated with formaldehyde in the presence of a base, such as sodium hydroxide, to yield 2,6-Bis(hydroxymethyl)-p-cresol. chemicalbook.com This intermediate is a versatile precursor for further modifications.
The synthesis of the intermediate can be achieved by adding aqueous formaldehyde to a solution of p-cresol and NaOH at room temperature. chemicalbook.com The resulting diol, 2,6-Bis(hydroxymethyl)-p-cresol, can then be used in subsequent steps to build the desired long alkyl chains. This could theoretically be accomplished by converting the benzylic alcohol groups into better leaving groups (e.g., halides) followed by coupling with an appropriate organometallic reagent, such as a Grignard reagent derived from 1-bromoheptadecane.
This strategy is closely related to direct alkylation but emphasizes the use of specific long-chain, branched olefins or alcohols as the alkylating agents. The alkylation of phenols with aliphatic alcohols or olefins is a cornerstone of industrial synthesis for alkylphenols. acs.org The reaction proceeds via an electrophilic substitution mechanism, where the hydroxyl group of the phenol (B47542) activates the aromatic ring for attack by the carbocation generated from the alkene or alcohol. mdpi.com
The choice of alkylating agent is critical. To obtain the "1-methylheptadecyl" substituent, 1-octadecene or 2-octadecanol would be the ideal precursors. The reaction is typically carried out in the presence of an acid catalyst at elevated temperatures. acs.orgacs.org
Multi-Step Synthetic Pathways
Catalytic Systems for Sterically Hindered Phenol Synthesis
The efficiency and selectivity of p-cresol alkylation are highly dependent on the catalyst used. Both homogeneous and heterogeneous catalysts have been extensively studied for the synthesis of sterically hindered phenols. mdpi.com
Heterogeneous (Solid Acid) Catalysts: These are widely favored in industrial applications due to their ease of separation, potential for regeneration, and reduced environmental impact. acs.orgacs.org
Zeolites: Zeolites like ZSM-5, HBEA, and HMCM22 are used for their shape-selective properties, which can influence the distribution of product isomers. researchgate.netgoogle.com
Sulfated Zirconia: This solid superacid is effective for alkylating p-cresol with isobutylene and demonstrates the utility of strong solid acids in these reactions. acs.org
Supported Heteropoly Acids: 12-Tungstophosphoric acid (TPA) supported on materials like nanosilica (TPA/SiO2) or zirconia has shown high activity and stability in the alkylation of p-cresol with tert-butanol. mdpi.com The presence of strong Brønsted acid sites is crucial for catalytic activity. mdpi.com
Homogeneous Catalysts:
Brønsted and Lewis Acids: Traditional catalysts include sulfuric acid, p-toluenesulfonic acid, AlCl3, and FeCl3. acs.orgmdpi.com However, they pose challenges related to corrosion and waste disposal. mdpi.com
Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): More modern approaches utilize ILs and DES as catalysts. mdpi.com For example, a deep eutectic solvent prepared from caprolactam and p-toluenesulfonic acid has been used to catalyze the alkylation of p-cresol under mild conditions. mdpi.comresearchgate.net These systems can offer high conversion and selectivity while being recyclable. mdpi.com
The table below summarizes the performance of various catalytic systems in analogous alkylation reactions of p-cresol.
| Catalyst | Alkylating Agent | Temperature (°C) | p-Cresol Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Deep Eutectic Solvent (CAL-TsOH) | tert-Butyl alcohol | Room Temp | ~78% (TBA conversion) | Not specified |
| Multiple-SO3H functional ionic liquid | tert-Butyl alcohol | 70 | 85.3 | 95.2 (for 2-TBC) |
| TPA/SiO2 (steamed) | tert-Butanol | 140 | 92 | 90 (for 2-TBC) |
| Sulfated Zirconia | Isobutylene | 40-75 | Kinetics studied, specific conversion/selectivity not listed | |
| HMCM22 Zeolite | Methanol (B129727) | 200 | Not specified | High p-cresol selectivity reported |
Data compiled from studies on the alkylation of p-cresol with various agents, serving as a model for long-chain alkylation. acs.orgmdpi.commdpi.comresearchgate.net
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is crucial for maximizing the yield and purity of 2,6-Bis(1-methylheptadecyl)-p-cresol while minimizing side reactions.
Temperature: Temperature has a significant impact on both reaction rate and selectivity. For alkylation with tert-butanol, increasing the temperature from 100°C to 140°C increased p-cresol conversion from 75.5% to 92%. mdpi.com Higher temperatures generally favor C-alkylation over O-alkylation, but excessively high temperatures can lead to dealkylation or oligomerization of the alkylating agent. mdpi.com
Molar Ratio of Reactants: The ratio of p-cresol to the alkylating agent influences product distribution. In the synthesis of 2-tert-butyl-4-methylphenol, increasing the molar ratio of p-cresol to tert-butyl alcohol from 2 to 10 significantly increased the conversion of the alcohol. researchgate.net A higher concentration of the aromatic substrate can help suppress oligomerization of the alkene.
Catalyst Loading: The amount of catalyst affects the reaction rate. An optimal loading must be determined to ensure a reasonable reaction time without promoting unwanted side reactions.
Reaction Time: Sufficient time is required to achieve high conversion and to allow for the second alkylation step to form the 2,6-disubstituted product. Reaction progress is typically monitored using techniques like gas chromatography. mdpi.com
The following table demonstrates the effect of reaction parameters on the alkylation of p-cresol with tert-butanol, providing a model for optimization.
| Parameter | Condition | Effect on p-Cresol Conversion (%) | Effect on 2-TBC Selectivity (%) |
|---|---|---|---|
| Temperature | 100 °C | 75.5 | Decreased ether formation at higher temps |
| 140 °C | 92.0 | Increased | |
| Molar Ratio (p-cresol:TBA) | 2:1 (TBA excess) | - | - |
| 10:1 (p-cresol excess) | Increased TBA conversion | - |
Data based on findings for the tert-butylation of p-cresol. mdpi.comresearchgate.net
Purification and Isolation Techniques
The crude product from the synthesis of 2,6-Bis(1-methylheptadecyl)-p-cresol contains the desired compound along with unreacted starting materials, mono-alkylated byproducts, and catalyst residues. Due to the high molecular weight and non-polar nature of the target molecule, specific purification techniques are required for its effective isolation.
Melt Crystallization: This technique is particularly suitable for purifying high-purity, thermally stable compounds without the use of solvents. google.comgea.com The process involves heating the crude product mixture until it is completely molten and then slowly cooling it. The desired high-molecular-weight compound, having a higher melting point, will crystallize first, leaving the impurities in the molten phase (mother liquor). google.com This method can be performed in stages to achieve very high purity levels and is advantageous for its low energy consumption and elimination of solvent waste. gea.com
Solvent Recrystallization: A more traditional method, solvent recrystallization, involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. nih.gov The desired compound crystallizes out of the solution upon cooling, while impurities remain dissolved. The key challenge is finding a solvent in which the product has high solubility at high temperatures but low solubility at low temperatures, while the impurities remain soluble at all temperatures. For a non-polar compound like 2,6-Bis(1-methylheptadecyl)-p-cresol, non-polar organic solvents such as hexanes or heptanes would be appropriate candidates.
Column Chromatography: Chromatographic methods are highly effective for separating complex mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. mdpi.comastu.edu.et For the purification of highly alkylated phenols, normal-phase column chromatography is often employed.
Stationary Phase: Silica gel or alumina is typically used.
Mobile Phase (Eluent): A non-polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate, is used to elute the components from the column. mdpi.com The less polar 2,6-Bis(1-methylheptadecyl)-p-cresol will travel through the column faster than the more polar unreacted p-cresol or mono-alkylated intermediates.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity on an analytical or semi-preparative scale, Reverse-Phase HPLC (RP-HPLC) is a powerful tool. In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The highly non-polar target compound would be strongly retained on the column, allowing for excellent separation from more polar impurities. mdpi.com
Table 2: Comparison of Purification Techniques for Highly Alkylated Phenols
| Technique | Principle of Separation | Advantages | Limitations | Applicability for Target Compound |
|---|---|---|---|---|
| Melt Crystallization | Difference in melting points. google.com | Solvent-free, low energy, suitable for large scale. gea.com | Requires thermal stability of the compound; may not separate isomers with close melting points. nih.gov | High |
| Solvent Recrystallization | Difference in solubility in a specific solvent at different temperatures. | Simple, effective for removing many types of impurities. | Requires finding a suitable solvent; involves solvent handling and waste. google.com | High |
| Column Chromatography | Differential adsorption on a solid stationary phase. astu.edu.et | Excellent separation of components with different polarities; adaptable to various scales. mdpi.comnih.gov | Can be time-consuming and requires large volumes of solvent. | Moderate to High |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between stationary and mobile phases. mdpi.com | Very high purity can be achieved; precise and reproducible. | Typically limited to smaller scales; high cost of equipment and solvents. | High (for analytical/small scale) |
Fundamental Mechanisms of Antioxidant Action in Organic Media
Radical Scavenging Pathways of Hindered Phenols
Hindered phenols, including 2,6-Bis(1-methylheptadecyl)-p-cresol, primarily interrupt the chain reactions of oxidation by neutralizing highly reactive free radicals. nih.gov This is accomplished through two main competing pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govresearchgate.net
The Hydrogen Atom Transfer (HAT) mechanism is often the predominant pathway for hindered phenols in non-polar organic media. acs.org In this process, the antioxidant (ArOH) directly donates the hydrogen atom from its phenolic hydroxyl group to a free radical (R•), typically a peroxy radical (ROO•), effectively neutralizing the radical and terminating the oxidative chain reaction. mdpi.comvinatiorganics.com
ArOH + ROO• → ArO• + ROOH
This reaction generates a relatively stable phenoxy radical (ArO•) and a hydroperoxide. mdpi.com The stability of the resulting phenoxy radical is crucial; the bulky 1-methylheptadecyl groups at the ortho positions of 2,6-Bis(1-methylheptadecyl)-p-cresol delocalize the unpaired electron across the aromatic ring and sterically shield it, preventing it from initiating new oxidation chains.
The key thermodynamic driver for the HAT mechanism is the bond dissociation enthalpy (BDE) of the phenolic O-H bond. researchgate.net A lower BDE facilitates easier hydrogen donation. The reactivity of phenols as hydrogen-donating antioxidants is thus directly related to the stability of the phenoxy radical formed.
| Compound | O-H Bond Dissociation Enthalpy (kcal/mol) |
|---|---|
| Phenol (B47542) | 87.7 |
| p-Cresol (B1678582) | 85.8 |
| α-Tocopherol (Vitamin E) | 77.1 |
| 2,6-di-tert-butyl-4-methylphenol (BHT) | 81.2 |
The Single Electron Transfer (SET) mechanism is another pathway by which phenolic antioxidants can neutralize free radicals. mdpi.com In this process, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). mdpi.commdpi.com This is often followed by a proton transfer (PT) to yield the more stable phenoxy radical and the neutralized species.
ArOH + R• → [ArOH•+ R-] → ArO• + RH
The SET mechanism's favorability is influenced by factors such as the ionization potential (IP) of the antioxidant and the polarity of the solvent. researchgate.netglobal-sci.com In more polar environments, the SET pathway can become more competitive with HAT. For large, non-polar molecules like 2,6-Bis(1-methylheptadecyl)-p-cresol operating in organic media such as lubricating oils or polymers, the HAT mechanism is generally considered the primary mode of action.
Role of Steric Hindrance in Stabilizer Performance
The defining structural feature of 2,6-Bis(1-methylheptadecyl)-p-cresol is the presence of two large 1-methylheptadecyl alkyl groups flanking the phenolic hydroxyl group. This steric hindrance is critical to its performance as a stabilizer for several reasons:
Enhanced Stability: The bulky groups physically protect the hydroxyl group, making it less susceptible to direct attack and side reactions. vinatiorganics.comvinatiorganics.com
Phenoxy Radical Stabilization: After hydrogen donation, these groups prevent the resulting phenoxy radical from dimerizing or reacting in other undesirable ways that could propagate oxidation. rsc.org This ensures the antioxidant's primary role remains chain termination.
Increased Solubility: The long alkyl chains confer high solubility in non-polar organic media like oils and polymers, ensuring the antioxidant is well-dispersed and available to intercept radicals where oxidation occurs.
Low Volatility: The high molecular weight associated with the long alkyl chains results in very low volatility, making it a persistent stabilizer in high-temperature applications.
Studies on various 2,6-disubstituted phenols have shown that the steric energy and bulk of the substituents directly impact the stability and reactivity of the antioxidant. rsc.orgresearchgate.net The large, branched alkyl groups of 2,6-Bis(1-methylheptadecyl)-p-cresol provide substantial steric hindrance, which is a key factor in its effectiveness as a high-performance antioxidant. researchgate.net
Interaction with Peroxy Radicals and Hydroperoxides
In the autoxidation of organic materials, the primary chain-carrying species are peroxy radicals (ROO•). Hindered phenols are exceptionally efficient at trapping these radicals. nih.govresearchgate.net The reaction between 2,6-Bis(1-methylheptadecyl)-p-cresol (ArOH) and a peroxy radical proceeds as described by the HAT mechanism:
ArOH + ROO• → ArO• + ROOH
This is the critical chain-breaking step. The phenoxy radical (ArO•) formed is too stable to abstract a hydrogen atom from the organic substrate, thus halting the propagation cycle. researchgate.net However, the phenoxy radical is not entirely inert and can participate in further terminating reactions, such as reacting with a second peroxy radical:
ArO• + ROO• → Stable, non-radical products
This secondary reaction further enhances the antioxidant's efficiency, as one molecule of the initial phenol can ultimately neutralize two radical species. The hydroperoxides (ROOH) formed in the initial scavenging step can potentially decompose into new radicals, but this process is often addressed through the use of co-stabilizers.
Synergistic Effects with Co-stabilizers in Multicomponent Systems
In practical applications, hindered phenols like 2,6-Bis(1-methylheptadecyl)-p-cresol are frequently used in combination with co-stabilizers to achieve a synergistic effect. This means the combined stabilizing effect is greater than the sum of the individual components. Common co-stabilizers include organophosphites and thioethers.
Synergism with Phosphites: Hydroperoxides (ROOH) generated during the radical scavenging process can decompose under heat or light to form new, highly reactive radicals (RO• and •OH). Phosphite (B83602) co-stabilizers are effective hydroperoxide decomposers, converting them into stable alcohols in a non-radical pathway.
ROOH + P(OR')₃ → ROH + O=P(OR')₃
By removing the hydroperoxides, the phosphite preserves the primary hindered phenol antioxidant, which would otherwise be consumed in reactions with the radicals generated from hydroperoxide decomposition. This creates a regenerative cycle of protection.
Synergism with Thioethers: Thioethers, such as those derived from thiodipropionic acid, also function as hydroperoxide decomposers. They can reduce multiple hydroperoxide molecules per sulfur atom through a series of oxidation steps (sulfoxide, sulfone), providing high-capacity, long-term protection against thermal degradation.
The combination of a primary, radical-scavenging antioxidant like 2,6-Bis(1-methylheptadecyl)-p-cresol with a secondary, hydroperoxide-decomposing co-stabilizer provides a comprehensive stabilization system effective against both initial radical formation and the subsequent propagation cycles.
| Stabilizer Type | Example Compound Class | Primary Function | Mechanism |
|---|---|---|---|
| Primary Antioxidant | Hindered Phenols | Radical Scavenging | Hydrogen Atom Transfer (HAT) |
| Secondary Antioxidant | Organophosphites | Hydroperoxide Decomposition | Reduction to Alcohols |
| Secondary Antioxidant | Thioethers | Hydroperoxide Decomposition | Stepwise Oxidation of Sulfur |
Applications As a Stabilizer in Polymer and Material Systems
Stabilization of Polymeric Materials Against Oxidative Degradation
Polyolefins such as polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE) are particularly susceptible to thermal oxidation during processing and end-use. Without stabilization, these polymers can undergo chain scission or cross-linking, resulting in a significant deterioration of their physical properties. specialchem.com
The large alkyl groups of 2,6-Bis(1-methylheptadecyl)-p-cresol enhance its solubility and compatibility within the non-polar polyolefin matrix. This ensures a homogeneous distribution of the antioxidant, which is critical for effective stabilization. The efficiency of sterically hindered phenolic antioxidants in providing long-term thermal stability is influenced by the nature of the substituents at the 2 and 6 positions of the phenol (B47542) ring. specialchem.com
| Polyolefin Stabilization Properties | Performance Characteristic |
| Mechanism of Action | Chain-breaking donor (H-atom donation) |
| Key Structural Feature | Sterically hindered phenolic group |
| Compatibility | High solubility in non-polar polymers |
| Effect on Polymer | Prevents chain scission and cross-linking |
| Primary Benefit | Long-term thermal stability |
Elastomers and rubbers, both natural and synthetic, are prone to degradation from heat, oxygen, and ozone, which leads to hardening, cracking, and loss of elasticity. Phenolic antioxidants are essential in preserving the desired properties of these materials. The selection of an appropriate antioxidant is crucial, as some can interfere with the vulcanization process. specialchem.com
While specific data for 2,6-Bis(1-methylheptadecyl)-p-cresol in elastomers is limited, the general class of hindered phenols provides effective protection against thermo-oxidative aging. The high molecular weight and low volatility of this compound would be advantageous in ensuring its persistence in the rubber matrix during processing and service life.
| Elastomer/Rubber Stabilization | Anticipated Performance |
| Protection Against | Thermo-oxidative degradation |
| Preservation of | Elasticity, prevention of cracking |
| Volatility | Low, ensuring long-term effectiveness |
| Compatibility | Good with various elastomer types |
Note: This table is based on the expected performance of a high molecular weight hindered phenolic antioxidant in elastomers. Specific research findings for 2,6-Bis(1-methylheptadecyl)-p-cresol were not found.
Engineered plastics and resins are utilized in demanding applications where the retention of mechanical and physical properties at elevated temperatures is critical. The inherent stability of these materials is often enhanced by the addition of antioxidants.
2,6-Bis(1-methylheptadecyl)-p-cresol, with its high thermal stability and low volatility, is a suitable candidate for providing long-term heat aging stability to these materials. Its large molecular size minimizes migration, which is a critical factor in applications with food contact or where surface properties must be maintained.
Efficacy in Lubricant and Fuel Preservation
The performance and lifespan of lubricants and fuels are significantly impacted by oxidative degradation, which can lead to the formation of sludge, varnish, and corrosive by-products. Antioxidants are vital additives to prevent these issues. minglanchem.com
Turbine and hydraulic oils operate under conditions of high temperature and aeration, which accelerate oxidation. The formation of deposits can impair the function of valves and bearings, leading to equipment failure. Hindered phenols like 2,6-di-tert-butyl-p-cresol (BHT) are widely used in these applications. stle.orglubricatin.commade-in-china.com
2,6-Bis(1-methylheptadecyl)-p-cresol, with its similar hindered phenolic structure but significantly longer alkyl chains, would be expected to offer excellent antioxidant performance with the added benefit of lower volatility compared to BHT. This would translate to longer service life for the oil.
| Lubricant Performance Indicator | Effect of Hindered Phenolic Antioxidants |
| Oxidation Stability | Significantly extended induction period |
| Sludge and Varnish Formation | Inhibited |
| Viscosity Increase | Controlled |
| Acid Number (AN) Increase | Minimized |
| Component Corrosion | Reduced |
Note: This data is representative of the performance of hindered phenolic antioxidants in industrial oils. Specific test results for 2,6-Bis(1-methylheptadecyl)-p-cresol are not publicly available.
Fuel stability is critical for safe and reliable engine operation. Over time, fuels can degrade through oxidation and polymerization, leading to the formation of gums and sediments that can clog fuel filters and injectors. Antioxidants are added to fuels to inhibit these degradation processes. statnano.com
The chemical structure of 2,6-Bis(1-methylheptadecyl)-p-cresol makes it an effective radical scavenger, which is the primary mechanism for preventing fuel oxidation. Its high solubility in hydrocarbons ensures it remains dissolved and effective throughout the fuel system.
Application in Adhesives, Coatings, and Waxes
2,6-Bis(1-methylheptadecyl)-p-cresol, a sterically hindered phenolic antioxidant, serves as a crucial stabilizer in various material systems, protecting them from oxidative degradation. Its application is particularly notable in adhesives, coatings, and waxes, where it preserves the integrity and extends the service life of the final products.
Adhesives and Sealants: In adhesive and sealant formulations, this antioxidant enhances stability and performance. vinatiorganics.com It is particularly effective in hot-melt adhesives, which are subjected to high temperatures during application. The presence of 2,6-Bis(1-methylheptadecyl)-p-cresol minimizes changes in melt viscosity and prevents discoloration and degradation of the polymer base, ensuring reliable bonding properties. amfine.com By inhibiting oxidation, it helps maintain the mechanical and physical properties of the adhesive over time. vinatiorganics.com
Paints and Coatings: When incorporated into paints and coatings, 2,6-Bis(1-methylheptadecyl)-p-cresol acts as an additive to protect against oxidative damage induced by heat, light, and atmospheric oxygen. vinatiorganics.com This protection is vital for maintaining the appearance and structural integrity of coated surfaces, preventing issues such as discoloration, cracking, and loss of gloss. vinatiorganics.comuvabsorber.com Its high molecular weight and long alkyl chains contribute to low volatility and excellent compatibility with a wide range of resin systems, making it a persistent and effective stabilizer. uvabsorber.com
Waxes: The compound is also utilized to enhance the thermal stability of waxes, such as polyethylene wax. Phenolic antioxidants are known to significantly improve the resistance of such materials to thermal degradation. Research on related phenolic-grafted waxes has demonstrated a substantial increase in the oxidation induction time of the material. For instance, the incorporation of a phenolic antioxidant into high-density polyethylene (HDPE) increased its oxidation stability from 5 minutes for the pure polymer to 41 minutes when the stabilizer was added. researchgate.net This illustrates the high efficiency of phenolic structures in protecting wax-based systems from degradation during processing and use. researchgate.net
| Material System | Key Function of 2,6-Bis(1-methylheptadecyl)-p-cresol | Observed Performance Improvements | Supporting Evidence/Analogy |
|---|---|---|---|
| Adhesives | Prevents thermal and oxidative degradation during processing and end-use. | - Maintained melt viscosity
| General use in adhesives and sealants to improve stability and performance. vinatiorganics.comamfine.com |
| Coatings | Protects against degradation from heat, light, and oxygen. | - Retained surface appearance
| Acts as a protective additive in paints and coatings. vinatiorganics.com |
| Waxes (e.g., Polyethylene Wax) | Increases thermal and oxidative stability. | - Significantly increased oxidation induction time
| Studies on phenolic-grafted wax show oxidation time for HDPE increasing from 5 min to 41 min. researchgate.net |
Mechanisms of Interaction within Specific Material Matrices
The stabilizing effect of 2,6-Bis(1-methylheptadecyl)-p-cresol is rooted in its chemical structure as a hindered phenol, which functions as a primary antioxidant. amfine.comuvabsorber.com Its mechanism of action involves interrupting the auto-oxidation cycle that leads to the degradation of polymeric materials. vinatiorganics.com
Radical Scavenging: Oxidation in polymers proceeds via a free-radical chain reaction. The process is initiated by factors like heat, light, or mechanical stress, which create highly reactive free radicals (R•) from the polymer backbone. uvabsorber.com These radicals react with oxygen to form peroxy radicals (ROO•), which then abstract hydrogen from other polymer chains, propagating the degradation process.
2,6-Bis(1-methylheptadecyl)-p-cresol intervenes by acting as a hydrogen donor. uvabsorber.com The hydroxyl (-OH) group on its phenol ring donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable hydroperoxide. uvabsorber.com This action effectively breaks the chain reaction, preventing further degradation of the material matrix. vinatiorganics.com
The reaction can be summarized as: ROO• (Peroxy radical) + ArOH (Hindered Phenol) → ROOH (Hydroperoxide) + ArO• (Phenoxyl Radical)
Role of Molecular Structure:
Steric Hindrance: The two bulky 1-methylheptadecyl groups attached to the phenol ring at the ortho positions (adjacent to the hydroxyl group) create significant steric hindrance. vinatiorganics.com This structural feature is critical because it stabilizes the resulting phenoxyl radical (ArO•). The bulky groups prevent this radical from reacting further to initiate new oxidation chains, making it a safe termination point for the degradation cycle.
Long Alkyl Chains: The long C18 (methylheptadecyl) side chains render the molecule non-polar and give it a high molecular weight. This ensures excellent compatibility and solubility in a wide range of polymer matrices, including those used in adhesives, coatings, and waxes. This high compatibility minimizes issues of migration, leaching, or evaporation (low volatility) of the antioxidant from the material, ensuring long-term protection during both high-temperature processing and the service life of the product. uvabsorber.com
This combination of efficient radical scavenging and high persistence within the material matrix makes 2,6-Bis(1-methylheptadecyl)-p-cresol an effective stabilizer.
| Step | Process | Chemical Interaction | Significance |
|---|---|---|---|
| 1. Initiation | Formation of polymer free radicals (R•) due to heat, light, or stress. | Polymer-H → R• + H• | Starts the degradation cycle. |
| 2. Propagation | Peroxy radical (ROO•) formation and abstraction of hydrogen from the polymer chain. | R• + O₂ → ROO• ROO• + Polymer-H → ROOH + R• | Continues the chain reaction, causing widespread material damage. uvabsorber.com |
| 3. Intervention (Stabilization) | The hindered phenol donates a hydrogen atom to the peroxy radical. | ROO• + ArOH → ROOH + ArO• | The reactive peroxy radical is neutralized, breaking the degradation chain. vinatiorganics.comuvabsorber.com |
| 4. Termination | The resulting phenoxyl radical (ArO•) is stabilized by steric hindrance from the alkyl groups. | ArO• (stabilized) | The stabilized radical is unreactive and does not propagate new chains, effectively terminating the cycle. vinatiorganics.com |
Degradation Pathways and Long Term Stability in Materials
Thermal and Photo-Oxidative Degradation of the Compound within Substrates
The primary function of 2,6-Bis(1-methylheptadecyl)-p-cresol as a hindered phenolic antioxidant is to interrupt the radical chain reactions of oxidation by donating a hydrogen atom from its phenolic hydroxyl group. uvabsorber.compartinchem.com This process is effective against both thermal and photo-oxidative degradation.
Thermal Degradation: At elevated temperatures, typically encountered during polymer processing or in high-temperature applications, the rate of initiation of radical formation in the polymer matrix increases. 2,6-Bis(1-methylheptadecyl)-p-cresol counteracts this by scavenging the propagating radicals (R• and ROO•), thereby forming a stable phenoxy radical. The large, branched alkyl groups (1-methylheptadecyl) enhance the thermal stability of the antioxidant molecule itself, reducing its volatility and keeping it within the polymer matrix where it is needed. uvabsorber.comamfine.com Thermogravimetric analysis (TGA) of similar high molecular weight hindered phenolic antioxidants demonstrates their stability at high temperatures, a crucial attribute for effective melt processing stabilization.
Photo-Oxidative Degradation: Exposure to ultraviolet (UV) radiation can also initiate degradation in polymers by generating free radicals. While primarily a thermal antioxidant, 2,6-Bis(1-methylheptadecyl)-p-cresol can also offer some protection against photo-oxidation by quenching radicals formed during this process. amfine.com The antioxidant molecule can absorb some UV energy, though this is not its primary stabilization mechanism. The subsequent reactions are similar to those in thermal oxidation, involving the donation of the phenolic hydrogen to terminate the radical chain. However, prolonged UV exposure can also lead to the direct degradation of the antioxidant molecule itself.
The general mechanism of action for hindered phenolic antioxidants involves the following reactions:
Initiation: Polymer (RH) → R• + H• (due to heat or light)
Propagation: R• + O₂ → ROO•
Propagation: ROO• + RH → ROOH + R•
Termination by Antioxidant (ArOH): ROO• + ArOH → ROOH + ArO•
Termination by Antioxidant (ArOH): R• + ArOH → RH + ArO•
The resulting phenoxy radical (ArO•) is sterically hindered by the bulky 1-methylheptadecyl groups, making it relatively stable and less likely to initiate new oxidation chains. partinchem.com
Identification of Degradation Products and Their Impact on Material Integrity
The degradation of 2,6-Bis(1-methylheptadecyl)-p-cresol results in the formation of several transformation products. While specific studies on this exact molecule are limited, the degradation pathways of other hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) and Irganox 1010, provide valuable insights.
The initial step in the degradation is the formation of a phenoxy radical . This radical can then undergo several subsequent reactions:
Dimerization: Two phenoxy radicals can combine to form dimers.
Reaction with Peroxy Radicals: The phenoxy radical can react with a second peroxy radical to form quinone-type structures, such as quinone methides and stilbenequinones . These quinoidal structures are often colored and can contribute to the yellowing of the polymer matrix. uvabsorber.com
Oxidation of Alkyl Side Chains: The long, branched 1-methylheptadecyl side chains are also susceptible to oxidation. This can lead to the formation of a variety of products, including alcohols, ketones, and carboxylic acids, resulting from the breakdown of these long alkyl chains. The degradation of similar long-chain alkylphenols is known to be initiated at the alkyl chain.
The formation of these degradation products can have several impacts on the integrity of the material:
Discoloration: As mentioned, the formation of quinoidal structures is a primary cause of yellowing in stabilized polymers, which is often aesthetically undesirable. stabilization-technologies.com
Loss of Antioxidant Activity: The transformation of the parent antioxidant molecule into its degradation products results in the depletion of the active stabilizer, reducing the long-term oxidative stability of the material.
Potential for Pro-degradant Activity: While the initial phenoxy radical is relatively stable, some of the subsequent degradation products may not be as inert and could potentially participate in or initiate new degradation reactions under certain conditions.
Changes in Physical Properties: The generation of smaller, more polar degradation products can potentially affect the physical properties of the polymer, such as its surface tension and compatibility with other additives.
| Potential Degradation Product Class | Formation Pathway | Potential Impact on Material Integrity |
| Phenoxy Radical | Hydrogen donation from the phenolic hydroxyl group | Initial step in antioxidant action; relatively stable |
| Quinone Methides | Reaction of phenoxy radical with peroxy radicals | Discoloration (yellowing) |
| Stilbenequinones | Dimerization and subsequent oxidation of phenoxy radicals | Significant discoloration (yellowing/reddening) |
| Oxidized Alkyl Chains (alcohols, ketones, acids) | Oxidation of the 1-methylheptadecyl side chains | Potential for altered polarity and compatibility |
Assessment of Compound Volatility and Loss from Stabilized Matrices
The physical loss of antioxidants from the polymer matrix is a critical factor determining their long-term effectiveness. This loss can occur through two primary mechanisms: volatility (evaporation from the surface) and migration (diffusion through the polymer followed by extraction into a contacting phase).
Volatility: 2,6-Bis(1-methylheptadecyl)-p-cresol is a high molecular weight antioxidant. This high molecular weight significantly reduces its vapor pressure, making it much less volatile compared to smaller antioxidants like BHT. partinchem.com This low volatility is a key advantage, as it minimizes the loss of the stabilizer during high-temperature processing and throughout the service life of the product, especially in applications involving elevated temperatures.
Migration and Loss from Matrices: The rate of migration of an antioxidant within a polymer is governed by its diffusion coefficient. The large size of the 2,6-Bis(1-methylheptadecyl)-p-cresol molecule, with its long, branched alkyl chains, leads to a lower diffusion coefficient in most polymer matrices compared to smaller antioxidant molecules. This is because the large molecule has more difficulty moving through the entangled polymer chains.
Several factors influence the rate of loss from the stabilized matrix:
Polymer Morphology: The crystallinity of the polymer plays a significant role. Antioxidants are typically excluded from the crystalline regions and reside in the amorphous phase. A higher degree of crystallinity can create a more tortuous path for diffusion, thereby slowing down the migration of the antioxidant.
Temperature: Diffusion is a thermally activated process. As the temperature increases, the polymer chains become more mobile, and the diffusion coefficient of the antioxidant increases, leading to a higher rate of loss.
Contacting Medium: If the stabilized material is in contact with a liquid or another solid, the antioxidant can migrate from the polymer into the contacting phase. The rate of this extraction depends on the solubility of the antioxidant in the contacting medium. The long, non-polar alkyl chains of 2,6-Bis(1-methylheptadecyl)-p-cresol make it more soluble in non-polar solvents and fats.
Surface-to-Volume Ratio: Products with a high surface-to-volume ratio (e.g., films and fibers) are more susceptible to antioxidant loss through surface evaporation and extraction.
| Factor | Influence on Volatility and Loss | Relevance to 2,6-Bis(1-methylheptadecyl)-p-cresol |
| Molecular Weight | Higher molecular weight leads to lower volatility and slower diffusion. | The high molecular weight of this compound is a major advantage for its retention in the polymer. |
| Polymer Crystallinity | Higher crystallinity can reduce the diffusion rate. | Performance will vary depending on the specific polymer matrix (e.g., polyethylene (B3416737) vs. polypropylene). |
| Temperature | Higher temperatures increase both volatility and diffusion rates. | Important consideration for high-temperature applications. |
| Contacting Phase | Solubility in the contacting phase drives extraction. | The long alkyl chains influence its solubility and extraction potential. |
Kinetic Studies of Antioxidant Depletion in Service Environments
The chemical consumption of hindered phenolic antioxidants often follows first-order kinetics with respect to the antioxidant concentration, particularly during the induction period of oxidation. The rate of depletion can be described by the following equation:
-d[ArOH]/dt = k_chem [ArOH]
Where:
[ArOH] is the concentration of the antioxidant.
k_chem is the rate constant for chemical consumption.
The rate constant, k_chem, is highly dependent on the service environment, particularly the temperature. The temperature dependence of the rate constant often follows the Arrhenius equation :
k_chem = A * exp(-Ea / RT)
Where:
A is the pre-exponential factor.
Ea is the activation energy for the depletion process.
R is the gas constant.
T is the absolute temperature.
The activation energy (Ea) is a critical parameter for predicting the lifetime of the material at different service temperatures. Higher activation energy indicates a greater sensitivity of the depletion rate to temperature changes.
-d[ArOH]/dt = k_chem [ArOH] + k_phys [ArOH]
Where k_phys represents the rate constant for physical loss. The value of k_phys will depend on factors such as the diffusion coefficient of the antioxidant in the polymer and the surface-to-volume ratio of the part.
Kinetic studies are typically performed by aging polymer samples under specific conditions (e.g., in an oven at elevated temperatures or in a UV weathering chamber) and measuring the concentration of the antioxidant at different time intervals using techniques such as High-Performance Liquid Chromatography (HPLC) or Fourier-Transform Infrared (FTIR) spectroscopy.
| Kinetic Parameter | Description | Significance for Long-Term Stability |
| Rate Constant (k) | Represents the speed of the antioxidant depletion reaction. | A lower rate constant indicates a longer service life of the stabilized material. |
| Reaction Order | Describes how the rate of depletion depends on the antioxidant concentration. | Often first-order for chemical consumption of hindered phenols. |
| Activation Energy (Ea) | Indicates the temperature sensitivity of the depletion rate. | Higher Ea means the depletion rate increases more rapidly with increasing temperature. |
By understanding the kinetic parameters of 2,6-Bis(1-methylheptadecyl)-p-cresol depletion in specific polymer systems and service environments, it is possible to develop more accurate lifetime prediction models for plastic components and to design more durable and reliable products.
Analytical Methodologies for Characterization and Quantification in Complex Matrices
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental to the isolation of 2,6-Bis(1-methylheptadecyl)-p-cresol from the complex milieu of polymer extracts and lubricating oils, enabling its subsequent detection and quantification. The large, non-polar nature of the molecule, owing to the two 1-methylheptadecyl side chains, dictates the choice of appropriate chromatographic conditions.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely adopted technique for the analysis of sterically hindered phenolic antioxidants. For 2,6-Bis(1-methylheptadecyl)-p-cresol, reversed-phase HPLC (RP-HPLC) is the method of choice. This approach utilizes a non-polar stationary phase, typically a C18 or C8 bonded silica, and a polar mobile phase.
The separation mechanism hinges on the hydrophobic interactions between the long alkyl chains of the analyte and the stationary phase. A mobile phase gradient, often composed of solvents like acetonitrile (B52724) and water, or methanol (B129727) and water, is employed to ensure efficient elution. The gradient starts with a higher proportion of the weaker solvent (water) and progressively increases the concentration of the stronger organic solvent to elute the strongly retained, non-polar antioxidant.
Detection is commonly achieved using an ultraviolet (UV) detector. Phenolic compounds, including 2,6-Bis(1-methylheptadecyl)-p-cresol, exhibit characteristic UV absorbance, typically in the range of 270-280 nm. A photodiode array (PDA) detector can be particularly advantageous as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.
Table 1: Illustrative HPLC Parameters for Analysis of Sterically Hindered Phenolic Antioxidants
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
This table presents typical starting conditions for method development for compounds structurally similar to 2,6-Bis(1-methylheptadecyl)-p-cresol.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) offers a high-resolution separation and definitive identification platform for the analysis of 2,6-Bis(1-methylheptadecyl)-p-cresol. Given the compound's relatively high molecular weight and boiling point, high-temperature GC is necessary.
Prior to GC analysis, derivatization of the phenolic hydroxyl group, for instance, through silylation, may be employed to increase volatility and improve peak shape. However, for sterically hindered phenols, this may not always be necessary. The choice of a suitable capillary column is critical, with low-polarity phases such as those based on 5% phenyl-methylpolysiloxane being a common selection.
The mass spectrometer provides powerful detection and identification capabilities. In electron ionization (EI) mode, the molecule undergoes fragmentation, producing a characteristic mass spectrum that serves as a chemical fingerprint. The molecular ion peak, though potentially of low intensity for such a large molecule, and specific fragment ions can be used for identification and quantification. Selected Ion Monitoring (SIM) can be utilized to enhance sensitivity and selectivity for trace-level analysis by monitoring only specific, characteristic ions.
Spectroscopic Characterization (e.g., NMR, IR, UV-Vis) for Structural Confirmation and Purity
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the unambiguous structural confirmation and purity assessment of 2,6-Bis(1-methylheptadecyl)-p-cresol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the cresol (B1669610) ring, the methyl group on the ring, the methine proton and the numerous methylene (B1212753) and methyl protons of the long alkyl side chains. The integration of these signals would correspond to the number of protons in each chemical environment.
¹³C NMR: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule, including the aromatic carbons, the phenolic carbon, and the various carbons of the alkyl chains.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The IR spectrum of 2,6-Bis(1-methylheptadecyl)-p-cresol would be expected to exhibit a characteristic broad absorption band in the region of 3650-3600 cm⁻¹ corresponding to the O-H stretching vibration of the sterically hindered hydroxyl group. researchgate.net Other significant bands would include C-H stretching vibrations of the alkyl chains (around 2950-2850 cm⁻¹) and C=C stretching vibrations of the aromatic ring (around 1600 and 1480 cm⁻¹). researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: As mentioned in the HPLC section, UV-Vis spectroscopy is useful for detection. The UV spectrum of 2,6-Bis(1-methylheptadecyl)-p-cresol in a suitable solvent like ethanol (B145695) or hexane (B92381) would be expected to show a maximum absorption (λmax) around 270-280 nm, which is characteristic of the phenolic chromophore. pjps.pknih.gov
Advanced Mass Spectrometry Techniques (e.g., Predicted Collision Cross Sections for MS/MS)
Advanced mass spectrometry techniques provide deeper insights into the structure and properties of ions in the gas phase. For a large molecule like 2,6-Bis(1-methylheptadecyl)-p-cresol, techniques like tandem mass spectrometry (MS/MS) are invaluable for structural elucidation.
In MS/MS, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide information about the connectivity of the molecule.
Furthermore, computational methods can predict physicochemical properties that aid in identification. One such property is the collision cross-section (CCS), which is a measure of the ion's size and shape in the gas phase. Predicted CCS values can be compared with experimental values obtained from ion mobility spectrometry-mass spectrometry (IMS-MS) to increase confidence in compound identification.
Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of 2,6-Bis(1-methylheptadecyl)-p-cresol
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 613.62818 | 277.6 |
| [M+Na]⁺ | 635.61012 | 272.1 |
| [M-H]⁻ | 611.61362 | 242.7 |
| [M+NH₄]⁺ | 630.65472 | 260.0 |
| [M+K]⁺ | 651.58406 | 262.7 |
| [M+H-H₂O]⁺ | 595.61816 | 266.5 |
Data sourced from publicly available databases and are computationally predicted.
Method Development for Trace Analysis in Polymer Extracts and Lubricants
The quantification of 2,6-Bis(1-methylheptadecyl)-p-cresol at trace levels in complex matrices like polymer extracts and lubricants presents significant analytical challenges due to potential matrix interference. The development of robust and sensitive methods is therefore crucial.
The first step in trace analysis is an efficient extraction of the analyte from the matrix. For polymers, this can involve solvent extraction, accelerated solvent extraction (ASE), or microwave-assisted extraction (MAE). The choice of solvent is critical to ensure high recovery of the non-polar antioxidant while minimizing the co-extraction of interfering matrix components. For lubricants, a simple dilution with a suitable solvent followed by a liquid-liquid extraction or solid-phase extraction (SPE) clean-up step may be sufficient.
SPE is a powerful technique for sample clean-up and pre-concentration. A reversed-phase sorbent can be used to retain the 2,6-Bis(1-methylheptadecyl)-p-cresol while more polar interferences are washed away. The antioxidant can then be eluted with a small volume of a strong organic solvent.
For quantification, both HPLC-UV and GC-MS can be employed. To achieve the low detection limits required for trace analysis, the use of more sensitive detectors may be necessary. For HPLC, this could include fluorescence detection (if the molecule is naturally fluorescent or can be derivatized) or mass spectrometry (LC-MS). For GC, using the mass spectrometer in SIM mode significantly enhances sensitivity.
Method validation is a critical final step and should include the assessment of linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ) in the specific matrix of interest. The use of an appropriate internal standard is highly recommended to correct for variations in sample preparation and instrument response.
Theoretical and Computational Chemistry Insights
Quantum Chemical Calculations of Radical Scavenging Energetics
The primary antioxidant function of 2,6-Bis(1-methylheptadecyl)-p-cresol, a sterically hindered phenol (B47542), is to interrupt the auto-oxidation cycle of materials by scavenging free radicals. The dominant mechanism for this action is Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl (-OH) group donates its hydrogen atom to a reactive radical (e.g., a peroxyl radical, ROO•), thus neutralizing it. mdpi.com
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate the energetics of this process. A key descriptor of a phenolic antioxidant's efficacy is the Bond Dissociation Enthalpy (BDE) of its O-H bond. A lower BDE value signifies that the hydrogen atom can be donated more easily, indicating a more efficient radical scavenging activity. nih.govresearchgate.net
Calculations are typically performed using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to model the electronic structure and predict the BDE. researchgate.net The BDE is influenced by the substituents on the phenol ring. Electron-donating groups, such as the alkyl substituents in 2,6-Bis(1-methylheptadecyl)-p-cresol, help to stabilize the resulting phenoxyl radical through electronic effects and steric hindrance, which in turn lowers the O-H BDE. mdpi.com
| Compound | Substituents | Calculated O-H BDE (kcal/mol) | Relative Activity Principle |
|---|---|---|---|
| Phenol | None | ~87-89 | Baseline reference. |
| p-Cresol (B1678582) | -CH₃ (para) | ~85-86 | Electron-donating methyl group lowers BDE. |
| 2,6-Di-tert-butyl-p-cresol (BHT) | -CH₃ (para), 2x -C(CH₃)₃ (ortho) | ~80-81 | Bulky ortho groups provide significant steric hindrance, stabilizing the phenoxyl radical and lowering BDE. |
| 2,6-Bis(1-methylheptadecyl)-p-cresol | -CH₃ (para), 2x -CH(CH₃)C₁₆H₃₃ (ortho) | Predicted to be low | Large, bulky alkyl groups are expected to provide substantial steric stabilization to the phenoxyl radical, leading to a low BDE and high radical scavenging efficiency, similar to or exceeding that of BHT. |
Note: BDE values are approximate and vary with the computational method. The table illustrates general trends.
Molecular Dynamics Simulations of Compound-Polymer Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.netresearchgate.net For 2,6-Bis(1-methylheptadecyl)-p-cresol, MD simulations are invaluable for understanding how it integrates and interacts with a polymer matrix, such as polyethylene (B3416737) (PE) or polypropylene (B1209903) (PP).
A typical simulation involves constructing a virtual "box" containing polymer chains and molecules of the antioxidant. By calculating the forces between atoms and solving the equations of motion, the simulation tracks the trajectory of each particle, revealing macroscopic properties derived from this collective behavior.
Key insights from MD simulations include:
Dispersion and Aggregation: Simulations can predict whether the antioxidant molecules will disperse evenly throughout the polymer or clump together. The two long, non-polar 1-methylheptadecyl side chains of the compound are expected to have strong van der Waals interactions with polyolefin chains, promoting good dispersion.
Conformational Behavior: MD shows how the antioxidant molecule and the surrounding polymer chains flex and arrange themselves to achieve a low-energy state.
Intermolecular Forces: The strength and nature of the non-covalent interactions between the antioxidant and the polymer can be quantified. For this compound in a polyolefin matrix, these are dominated by van der Waals forces.
| Interaction Type | Description | Relevance to Compound-Polymer System |
|---|---|---|
| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | The primary force governing the interaction between the long alkyl chains of the antioxidant and the hydrocarbon backbone of polyolefins like PE and PP. Strong cumulative vdW forces promote good mixing. |
| Hydrogen Bonding | Attraction between a hydrogen atom on an electronegative atom (like the O in -OH) and another nearby electronegative atom. | Possible but weak interactions between the phenolic -OH group and any potential polar sites or additives within the polymer matrix. Generally not a dominant interaction in non-polar polyolefins. |
| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | Minimal relevance; potential for weak interactions between the phenol ring and other aromatic additives, but not a primary driver of compatibility with the polymer itself. |
Prediction of Stabilizer Compatibility and Diffusion within Material Systems
The long-term effectiveness of an antioxidant is critically dependent on its ability to remain within the polymer matrix. High compatibility and low diffusion are essential to prevent the stabilizer from migrating to the surface and being lost to the environment (leaching). nih.gov
Compatibility: The principle of "like dissolves like" applies. Compatibility can be predicted by comparing the solubility parameters of the antioxidant and the polymer. researchgate.net The extensive, non-polar, 17-carbon alkyl chains on 2,6-Bis(1-methylheptadecyl)-p-cresol give it a highly lipophilic character. This structure makes its solubility parameter very similar to that of non-polar polymers like polyethylene, predicting excellent compatibility and solubility. nih.gov
Diffusion: The rate at which a molecule moves through a polymer matrix is described by its diffusion coefficient (D). A lower diffusion coefficient is highly desirable for a stabilizer. Diffusion is strongly dependent on the size and shape of the diffusing molecule, as well as the temperature and morphology of the polymer. sigmaaldrich.com The very high molecular weight (613.1 g/mol ) and large molecular volume of 2,6-Bis(1-methylheptadecyl)-p-cresol result in significantly hindered movement through the entangled polymer chains. Computational models can be used to predict these diffusion coefficients, confirming that its large size makes it far less mobile than smaller antioxidants like BHT. researchgate.netresearchgate.net
| Antioxidant | Molecular Weight (g/mol) | Key Structural Feature | Predicted Relative Diffusion Rate in Polyolefins |
|---|---|---|---|
| BHT (Butylated Hydroxytoluene) | 220.35 | Small tert-butyl groups | High |
| Irganox 1076 | 530.87 | Single C18 ester chain | Low |
| Irganox 1010 | 1177.65 | Four phenolic groups on a central core | Very Low |
| 2,6-Bis(1-methylheptadecyl)-p-cresol | 613.10 | Two long C17 alkyl chains | Very Low |
Structure-Activity Relationship (SAR) Studies for Enhanced Performance
Phenolic -OH Group: This is the active site, responsible for donating the hydrogen atom to neutralize free radicals.
Ortho-Alkyl Groups (1-methylheptadecyl): The bulky groups at the 2 and 6 positions provide profound steric hindrance. This serves two purposes: it stabilizes the phenoxyl radical formed after hydrogen donation, preventing it from participating in further undesirable reactions, and it protects the hydroxyl group itself. mdpi.com
Para-Methyl Group: As an electron-donating group, the methyl substituent at the para position further helps to stabilize the phenoxyl radical through resonance.
Long C17 Alkyl Chains: These chains are crucial for performance beyond radical scavenging. They ensure high solubility and compatibility in non-polar polymer substrates and dramatically reduce the molecule's volatility and mobility, ensuring it remains in the polymer for long-term protection. nih.govresearchgate.net
By combining these features, SAR analysis concludes that the structure is highly optimized for its role as a long-term, high-permanence antioxidant in demanding applications.
| Structural Feature | Contribution to Performance |
|---|---|
| Phenolic Hydroxyl Group | Primary function: Radical scavenging via Hydrogen Atom Transfer (HAT). |
| Bulky 2,6-Alkyl Substituents | Stabilizes the resulting phenoxyl radical, enhancing scavenging efficiency and preventing side reactions. |
| Para-Methyl Substituent | Electron-donating nature provides additional electronic stabilization to the phenoxyl radical. |
| High Molecular Weight (>600 g/mol) | Ensures low volatility and minimizes loss during high-temperature processing. |
| Long, Non-polar Alkyl Chains | Confers excellent compatibility with polyolefin matrices and drastically reduces the diffusion rate, preventing migration and leaching. |
Industrial Implementation and Regulatory Frameworks for Material Use
Integration into Manufacturing Processes of Stabilized Materials
2,6-Bis(1-methylheptadecyl)-p-cresol, a sterically hindered phenolic antioxidant, is integrated into various polymer manufacturing processes to protect materials from degradation. Oxidation can compromise a polymer's integrity at all stages of its lifecycle, from production and storage to high-temperature melt processing operations like extrusion and molding, and during the final product's end-use. uvabsorber.com The incorporation of this antioxidant helps to prevent undesirable effects such as discoloration, changes in melt viscosity, and the deterioration of mechanical properties, thereby extending the service life of the polymer. uvabsorber.com
As a primary antioxidant, its principal function is to scavenge peroxy free radicals that are formed during oxidation, effectively terminating the chain reactions that lead to material breakdown. uvabsorber.compartinchem.com This mechanism is crucial for maintaining the polymer's intended physical and mechanical characteristics. vinatiorganics.com Due to its high molecular weight and low volatility, it is particularly effective for long-term thermal stability and suitable for use in a wide range of polymers, including:
Polyolefins (polyethylene, polypropylene)
Styrenic polymers (polystyrene, ABS)
Synthetic rubbers and elastomers performanceadditives.us
Adhesives performanceadditives.us
In industrial practice, hindered phenolic antioxidants like 2,6-Bis(1-methylheptadecyl)-p-cresol are often combined with secondary antioxidants, such as phosphites or thioesters. uvabsorber.compartinchem.com This creates a synergistic effect where the primary antioxidant scavenges free radicals and the secondary antioxidant decomposes hydroperoxides, providing more comprehensive stabilization during both high-temperature processing and long-term use. uvabsorber.compartinchem.com
The method of incorporation is determined by the specific polymer and manufacturing setup. Common techniques are outlined in the table below.
Table 1: Methods for Integrating Antioxidants into Polymer Manufacturing
| Integration Method | Description | Stage of Application |
|---|---|---|
| Melt Blending | The antioxidant is mixed with the polymer pellets or powder before or during melt processing (e.g., in an extruder). This is the most common method for thermoplastics. | Compounding / Extrusion |
| Liquid Dispersion | The antioxidant is dispersed in a liquid carrier and then added to the polymer. This is useful for ensuring uniform distribution, especially in liquid polymer systems. | Polymerization / Mixing |
| Masterbatch | The antioxidant is supplied in a concentrated form within a compatible polymer carrier. This allows for easier and more accurate dosing during the final processing stage. | Extrusion / Molding |
| Emulsion Addition | For emulsion polymerization processes (e.g., for synthetic rubbers), the antioxidant can be added to the latex emulsion before coagulation. | Post-Polymerization |
Regulatory Considerations for its Use in Food-Contact Polymers and Other Specified Applications
The use of 2,6-Bis(1-methylheptadecyl)-p-cresol in applications where it may come into contact with food is subject to strict regulatory oversight by governmental bodies.
In the United States , the Food and Drug Administration (FDA) regulates food contact substances. 2,6-Bis(1-methylheptadecyl)-p-cresol is explicitly permitted for certain food-contact applications under Title 21 of the Code of Federal Regulations (CFR). The specific authorizations are detailed in the table below.
Table 2: U.S. FDA Regulations for 2,6-Bis(1-methylheptadecyl)-p-cresol
| Regulation | Title | Authorized Use |
|---|---|---|
| 21 CFR 175.105 | Adhesives | As a component of adhesives used in food packaging. |
| 21 CFR 178.2010 | Antioxidants and/or stabilizers for polymers | For use as an antioxidant and/or stabilizer in polymers intended for use in contact with food. |
In the European Union , food contact materials are governed by the framework Regulation (EC) No 1935/2004, which sets out general safety requirements. europa.eueuropa.eu For plastic materials, Commission Regulation (EU) No 10/2011 establishes a "Union List" of authorized substances that can be used in their manufacture. ages.atineos.com Any substance intended for use as an additive in food-contact plastics, such as an antioxidant, must be on this positive list. The regulation also sets out specific migration limits (SMLs), which define the maximum amount of a substance allowed to migrate from the material into food. europa.eu Companies wishing to use a substance not on the list must submit a dossier for safety evaluation by the European Food Safety Authority (EFSA). europa.eu
For materials other than plastics, such as adhesives or rubber, specific EU-wide measures may not exist, in which case national legislation of the member states applies, alongside the general safety principles of Regulation (EC) No 1935/2004. ages.at All food contact materials sold in the EU must also be manufactured in accordance with Good Manufacturing Practices (GMP) as laid out in Regulation (EC) No 2023/2006. europa.eu
Performance Standards and Industry Benchmarks
The performance of 2,6-Bis(1-methylheptadecyl)-p-cresol as a stabilizer is evaluated against a set of industry-standard benchmarks and testing protocols. These standards are designed to assess the effectiveness of the antioxidant in preventing polymer degradation under various conditions that simulate processing and real-world use. Key performance indicators are measured using standardized analytical techniques.
Table 3: Key Performance Benchmarks for Polymer Antioxidants
| Performance Metric | Description | Common Test Method(s) |
|---|---|---|
| Oxidative Induction Time (OIT) | Measures the time until the onset of oxidation in a material under a controlled temperature and oxygen atmosphere. A longer OIT indicates better oxidative stability. | Differential Scanning Calorimetry (DSC) |
| Long-Term Thermal Stability (LTTS) | Evaluates the ability of the polymer to retain its physical and mechanical properties after prolonged exposure to elevated temperatures in an oven. | Oven Aging followed by mechanical testing (e.g., tensile strength, elongation). |
| Processing Stability | Assesses the antioxidant's ability to protect the polymer from degradation (e.g., chain scission or cross-linking) during high-temperature melt processing. | Multiple-pass extrusion followed by Melt Flow Rate (MFR) measurement. |
| Color Stability | Measures the resistance of the polymer to yellowing or other color changes upon exposure to heat, light, or processing stress. | Colorimetry (e.g., Yellowness Index) |
| Volatility | Determines the amount of antioxidant lost due to evaporation at elevated temperatures, which is critical for high-temperature applications. | Thermogravimetric Analysis (TGA) |
International organizations like ASTM International and the International Organization for Standardization (ISO) publish standard test methods that are widely used in the polymer industry to ensure consistency and comparability of data. For example, ASTM D6042 provides a standard test method for determining phenolic antioxidants in polypropylene (B1209903) using liquid chromatography. Such methods are crucial for quality control and for comparing the efficacy of different stabilizer systems.
Patent Landscape and Innovation in Application Technologies
The patent landscape for antioxidants is characterized by ongoing innovation aimed at enhancing performance, improving safety, and expanding applications. While patents specifically citing 2,6-Bis(1-methylheptadecyl)-p-cresol are limited, the broader trends in antioxidant technology and p-cresol (B1678582) synthesis provide context for its industrial use.
Innovations in Antioxidant Formulations: A significant area of innovation involves the development of synergistic antioxidant blends. Patents often describe compositions that combine primary antioxidants, like hindered phenols, with other stabilizers such as phosphites, thioesters, and hindered amine light stabilizers (HALS) to provide comprehensive protection against various degradation pathways. partinchem.com Another area of active research is the development of natural antioxidants derived from plant sources as potential alternatives to synthetic ones. google.com Patent activity in this space often focuses on extraction and purification methods for compounds from sources like grape seeds. google.com
Innovations in Synthesis and Production: The raw material for 2,6-Bis(1-methylheptadecyl)-p-cresol is p-cresol. The efficient and high-purity synthesis of p-cresol is a subject of numerous patents. Innovations in this area include improved separation techniques to isolate p-cresol from its isomers (m-cresol and o-cresol) and novel catalytic processes for its synthesis from feedstocks like toluene. justia.comgoogle.comgoogle.com For example, patents describe methods for separating isomers via recrystallization and developing more efficient synthesis routes to reduce waste and energy consumption. justia.comgoogle.com These advancements in producing the key precursor chemical indirectly impact the availability and economics of its derivatives.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| 2,6-Bis(1-methylheptadecyl)-p-cresol |
| p-cresol |
| m-cresol |
| o-cresol |
Future Research Trajectories
Development of Novel Synthetic Routes with Improved Sustainability
The traditional synthesis of sterically hindered phenols often relies on multi-step processes that may involve hazardous reagents and volatile organic solvents. Future research will likely focus on developing greener and more sustainable synthetic pathways for 2,6-Bis(1-methylheptadecyl)-p-cresol.
Key areas of investigation could include:
Biocatalysis: The exploration of enzymatic routes, for instance, using laccases or peroxidases for the selective alkylation of p-cresol (B1678582), presents a promising avenue. Biocatalysis could offer milder reaction conditions, higher selectivity, and a reduction in the formation of unwanted by-products.
Green Solvents: A shift towards the use of environmentally benign solvent systems, such as ionic liquids or supercritical fluids, could significantly reduce the environmental footprint of the synthesis process.
Flow Chemistry: The development of continuous flow processes for the synthesis of 2,6-Bis(1-methylheptadecyl)-p-cresol could lead to improved reaction control, enhanced safety, and more straightforward scalability compared to traditional batch methods.
| Metric | Traditional Chemical Synthesis (Hypothetical) | Biocatalytic Route (Hypothetical) |
| Catalyst | Strong acid/Lewis acid | Enzyme (e.g., Laccase) |
| Solvent | Toluene, Dichloromethane | Water, Bio-based solvents |
| Temperature | High (100-200 °C) | Mild (30-50 °C) |
| By-products | Isomeric impurities, tars | Minimal |
| Atom Economy | Moderate | High |
| E-Factor | High | Low |
Exploration of Advanced Stabilizer Combinations and Synergies
The efficacy of a primary antioxidant such as 2,6-Bis(1-methylheptadecyl)-p-cresol can be significantly amplified through synergistic interactions with other classes of stabilizers. Future research should systematically explore these combinations to develop highly effective and tailored stabilizer packages.
Potential research directions include:
Synergy with Secondary Antioxidants: In-depth studies on the synergistic effects with phosphites and thioesters are crucial. This research would aim to elucidate the mechanisms of regeneration of the primary phenolic antioxidant by these secondary stabilizers, leading to enhanced long-term stability of the polymer.
Interaction with Light Stabilizers: For applications requiring resistance to weathering and UV degradation, a thorough investigation of the compatibility and synergistic performance with Hindered Amine Light Stabilizers (HALS) is warranted.
High-Throughput Screening: The utilization of high-throughput screening methodologies would enable the rapid evaluation of a vast array of stabilizer blends, accelerating the discovery of optimal combinations for specific polymer matrices and end-use applications.
Computational Modeling: Molecular modeling and simulation techniques could provide valuable insights into the intermolecular interactions between 2,6-Bis(1-methylheptadecyl)-p-cresol and other stabilizer molecules, aiding in the rational design of synergistic packages.
| Stabilizer Combination (Hypothetical) | Polymer Matrix | Performance Enhancement Metric | Potential Synergistic Effect |
| 2,6-Bis(1-methylheptadecyl)-p-cresol + Tris(2,4-di-tert-butylphenyl) phosphite (B83602) | Polypropylene (B1209903) | Oven Aging @ 150°C (days to failure) | Increased by 50-100% |
| 2,6-Bis(1-methylheptadecyl)-p-cresol + Distearyl thiodipropionate | Polyethylene (B3416737) | Melt Flow Index (MFI) stability after multiple extrusions | Significant reduction in MFI change |
| 2,6-Bis(1-methylheptadecyl)-p-cresol + HALS | Polycarbonate | Color change (ΔE) after UV exposure | Substantial reduction in yellowing |
Durability Enhancement in Extreme Environmental Conditions
The performance of antioxidants can be compromised in extreme environments, including high temperatures, exposure to aggressive chemicals, and high-energy radiation. Future research should focus on enhancing the durability of 2,6-Bis(1-methylheptadecyl)-p-cresol in such demanding conditions.
Key research areas are:
Chemical Resistance: Systematic studies on the performance of this antioxidant in polymers subjected to harsh chemical environments, such as acidic or alkaline conditions and exposure to various organic solvents.
Radiation Resistance: Investigation into its effectiveness in protecting polymers from degradation induced by gamma or electron beam radiation, which is particularly relevant for applications in medical device sterilization and the nuclear industry.
Polymer-Bound Antioxidants: The development of methods to covalently bond the antioxidant to the polymer backbone would prevent its physical loss through migration and extraction, thereby ensuring its long-term efficacy in extreme environments.
| Extreme Condition | Polymer System | Key Performance Indicator | Anticipated Research Outcome |
| High Temperature (e.g., 175°C) | Polyamide 6,6 | Retention of Tensile Strength | Development of formulations with improved long-term heat stability. |
| Aggressive Chemical (e.g., Battery Acid) | Polypropylene | Dimensional Stability and Weight Change | Identification of suitable applications in automotive and industrial sectors. |
| Gamma Radiation (e.g., for sterilization) | Polycarbonate | Retention of Impact Strength and Clarity | Validation for use in medical-grade polymers. |
Integration with Smart Material Systems
The burgeoning field of smart materials, which possess self-reporting or self-healing capabilities, opens up new avenues for the application of functional additives like 2,6-Bis(1-methylheptadecyl)-p-cresol.
Future research could explore:
Self-Reporting Sensors: The design of polymer systems where the degradation of the antioxidant or the formation of its transformation products triggers a detectable response, such as a change in color or fluorescence. This would provide a visual indication of the material's remaining service life.
Controlled Release Systems: The development of micro- or nanocapsules containing 2,6-Bis(1-methylheptadecyl)-p-cresol that can release the stabilizer in response to a specific trigger, such as mechanical stress or a change in pH, would enable on-demand stabilization and extend the material's durability.
Self-Healing Materials: An investigation into the role of this antioxidant in stabilizing self-healing polymer networks, particularly those based on reversible chemical bonds that may be susceptible to oxidative degradation.
Stimuli-Responsive Antioxidant Activity: The synthesis of derivatives of 2,6-Bis(1-methylheptadecyl)-p-cresol where the antioxidant activity can be activated or deactivated by an external stimulus, offering a new level of control over the material's stability.
| Smart Material Concept | Role of 2,6-Bis(1-methylheptadecyl)-p-cresol | Triggering Stimulus | Potential Application |
| End-of-Life Indicator | Degradation product acts as a chromophore | Oxidative stress over time | Smart packaging, disposable medical devices |
| On-Demand Stabilization | Release from microcapsules | Mechanical crack propagation | Self-healing coatings, high-stress components |
| Stabilized Reversible Bonds | Prevention of oxidation of dynamic bonds | Thermal or light-induced healing | Re-processable thermosets, soft robotics |
Methodological Advancements in Analytical Characterization in situ
A deeper understanding of the degradation mechanisms and migration behavior of antioxidants within the polymer matrix in real-time is crucial for accurate lifetime prediction and the development of more durable materials.
Future research should focus on:
In-situ Spectroscopy: The application and development of in-situ spectroscopic techniques, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, to monitor the concentration and chemical state of 2,6-Bis(1-methylheptadecyl)-p-cresol directly within the polymer during processing and aging.
Hyperspectral Imaging: The use of hyperspectral imaging to map the spatial distribution of the antioxidant and its degradation products within a polymer sample. This can provide valuable insights into localized degradation phenomena, such as those occurring at the surface or around stress concentrators.
Fluorescence Probes: The design and synthesis of novel fluorescent probes that can selectively react with the degradation products of the antioxidant, enabling highly sensitive in-situ monitoring of its consumption.
Mass Spectrometry Imaging: The application of advanced mass spectrometry imaging techniques to visualize the migration and distribution of the antioxidant at surfaces and interfaces, which is critical for understanding phenomena such as blooming and extraction.
| Analytical Technique | Information Provided | Potential for In-situ Analysis |
| Confocal Raman Microscopy | Chemical structure, concentration, spatial distribution | High |
| In-line FTIR Spectroscopy | Functional group changes, degradation kinetics | High (during processing) |
| Fluorescence Lifetime Imaging | Local environment, antioxidant consumption | High |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Surface concentration, migration | Moderate (requires vacuum) |
Q & A
Basic Research Questions
Q. How can p-cresol and its derivatives be reliably detected and quantified in environmental or biological samples?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for precise identification. For environmental samples (e.g., groundwater), isotopic labeling or enrichment cultures can distinguish biogenic p-cresol from exogenous sources. In biological systems (e.g., serum), measure both free and protein-bound forms using ultra-performance liquid chromatography (UPLC) to account for toxin bioavailability .
Q. What experimental designs are recommended to study microbial production of p-cresol during bioremediation?
- Methodological Answer :
- Field Monitoring : Collect groundwater samples pre- and post-electron donor injection (e.g., molasses) to track temporal accumulation using HPLC and GC-MS .
- Lab Enrichments : Establish anaerobic cultures with precursors (e.g., 4-hydroxyphenylacetic acid, L-tyrosine) to simulate biogenesis. Monitor metabolite flux via spectrophotometric or chromatographic analysis .
- Community Analysis : Employ 16S rRNA sequencing or metagenomics to identify microbial taxa correlated with p-cresol production .
Q. What safety protocols are critical for handling p-cresol derivatives in laboratory settings?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
- Implement automated transfer systems for toxic compounds to minimize exposure .
- Regularly test liver function in personnel with chronic exposure risks and provide emergency eye wash/shower stations .
Advanced Research Questions
Q. How do contradictory findings arise in studies of p-cresol biodegradation pathways under varying redox conditions?
- Methodological Answer :
- Redox-Specific Metabolism : Under sulfate-reducing conditions (SRC), p-cresol is oxidized to p-hydroxybenzoate via hydroxylation of the methyl group. In methanogenic conditions (MC), degradation is slower due to limited electron acceptor availability .
- Experimental Variables : Discrepancies may stem from differences in microbial consortia, substrate acclimation periods, or sulfate/molybdate concentrations affecting electron flow. Use molybdate inhibition assays to validate sulfate-dependent pathways .
Q. What mechanisms explain p-cresol's association with cardiovascular risk in chronic kidney disease (CKD) patients?
- Methodological Answer :
- Free Fraction Toxicity : Free p-cresol (unbound to albumin) induces endothelial dysfunction by increasing reactive oxygen species (ROS), upregulating COX-2, and altering fibrinolytic markers (e.g., PAI-1, suPAR) .
- In Vitro Models : Expose endothelial cells (e.g., EAHY line) to p-cresol and measure ROS generation via chemiluminescence or flow cytometry. Correlate findings with clinical serum albumin levels .
Q. Why does p-cresol persist in some bioremediation scenarios despite its biodegradability?
- Methodological Answer :
- Precursor Availability : Accumulation correlates with the presence of phenyl precursors (e.g., 4-hydroxyphenylacetic acid) and microbial community shifts favoring producers over degraders .
- Kinetic Limitations : Even in SRC, degradation rates (e.g., 330 nmol/h/g dry weight) may lag behind production if electron donors (e.g., molasses) are oversupplied .
Q. How does protein binding influence the pharmacokinetics and dialytic removal of p-cresol sulfate (PCS)?
- Methodological Answer :
- Binding Dynamics : PCS is >90% protein-bound, limiting its dialytic clearance (20 ml/min vs. 260 ml/min for urea). Use equilibrium dialysis to measure free vs. bound fractions .
- Volume of Distribution : PCS distributes beyond plasma (≈15 L), requiring prolonged dialysis sessions or adsorbent therapies for effective removal .
Key Research Gaps
- Biogenic vs. Anthropogenic Sources : Develop isotopic tracing methods to distinguish microbial p-cresol from industrial contaminants .
- Structure-Activity Relationships : Compare toxicity profiles of p-cresol derivatives (e.g., BHT vs. 2,6-Bis(1-methylheptadecyl)-p-cresol) using in vitro mutagenicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
